tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
This compound is a boronic ester-containing heterocycle with a pyrazolo[4,3-c]pyridine core. Key structural features include:
- tert-Butyl carbamate (Boc) group: Provides steric protection for the pyridine nitrogen, enhancing stability during synthetic steps .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester): Enables participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
- Oxan-4-yl (tetrahydropyran) substituent: Likely improves solubility and bioavailability compared to non-oxygenated alkyl groups.
- 6,7-Dihydro-4H-pyrazolo[4,3-c]pyridine scaffold: A rigid bicyclic system that may confer selectivity in biological interactions.
The compound is likely utilized in medicinal chemistry for constructing complex molecules, particularly in drug discovery programs targeting kinases or other heterocycle-dependent enzymes .
Properties
Molecular Formula |
C22H36BN3O5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C22H36BN3O5/c1-20(2,3)29-19(27)25-11-8-17-16(14-25)18(23-30-21(4,5)22(6,7)31-23)24-26(17)15-9-12-28-13-10-15/h15H,8-14H2,1-7H3 |
InChI Key |
VIECGTZLLRWUEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2CN(CC3)C(=O)OC(C)(C)C)C4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the boronate ester group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts.
Attachment of the tert-butyl and oxan-4-yl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions.
Substitution: The tert-butyl and oxan-4-yl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The pyrazolo[4,3-c]pyridine core exhibits biological activity, making this compound a potential candidate for drug discovery.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with molecular targets and pathways. The boronate ester group can participate in cross-coupling reactions, while the pyrazolo[4,3-c]pyridine core can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparisons
This rigidity may enhance binding affinity in enzyme inhibition . Pyrrolidine-triazole derivatives () prioritize click chemistry applications, whereas the target compound’s boronic ester is tailored for Suzuki couplings .
Substituent Effects :
- The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the trifluoromethyl-benzyl group in ’s analogue, which prioritizes lipophilicity and metabolic stability .
- Boc protection is common across analogues (e.g., ), but its removal under acidic conditions differentiates downstream functionalization strategies.
Reactivity in Cross-Couplings: The pinacol boronic ester in the target compound exhibits higher stability and reactivity in Suzuki-Miyaura reactions compared to trifluoroborate salts (), which require harsher conditions .
Synthetic Methodologies :
- All analogues employ palladium catalysis (e.g., Pd2(dba)3 in ) for cross-couplings, but the target compound’s synthesis may require optimized conditions due to its bulky pyrazolo-pyridine core .
- Boc protection is consistently introduced via di-tert-butyl dicarbonate (Boc2O) in THF/triethylamine (e.g., ), suggesting a standardized approach for nitrogen protection.
Biological Activity
tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound that incorporates a pyrazolo[4,3-c]pyridine core. This core is recognized for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure also includes a boronate ester group, which enhances its potential for medicinal applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H36BN3O5 with a molecular weight of 433.4 g/mol. The IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | C22H36BN3O5 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
| InChI Key | VIECGTZLLRWUEP-UHFFFAOYSA-N |
Biological Activity Overview
Research on pyrazolo[4,3-c]pyridine derivatives indicates a broad spectrum of biological activities:
- Antimicrobial Activity : Pyrazolo[4,3-c]pyridine compounds have demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that certain derivatives exhibit potent inhibition against the cytosolic human isoforms hCA I and hCA II as well as bacterial carbonic anhydrases (CAs) .
- Anticancer Properties : The pyrazolo[4,3-c]pyridine scaffold has been linked to anticancer effects through mechanisms such as inhibition of specific kinases and induction of apoptosis in cancer cells. FDA-approved drugs like Asciminib utilize similar scaffolds to target cancer pathways .
- Enzyme Inhibition : The compound's boronate ester group suggests potential applications in enzyme inhibition. For example, it may inhibit carbonic anhydrases involved in various physiological processes .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Carbonic Anhydrase Inhibitors : A study evaluated the inhibitory effects of various pyrazolo[4,3-c]pyridine derivatives on human carbonic anhydrases (hCA). Some compounds showed IC50 values lower than traditional inhibitors like acetazolamide (AAZ), indicating superior potency .
- Structure–Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that enhance biological activity. Modifications to the pyrazolo[4,3-c]pyridine core significantly affect potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
